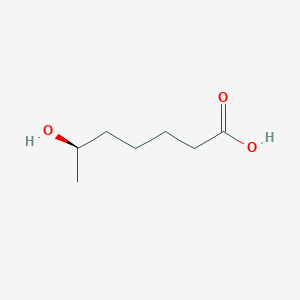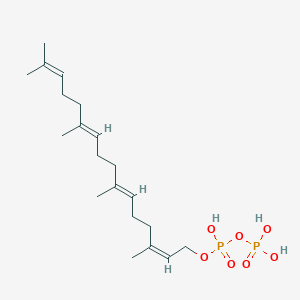
2-cis,6-trans,10-trans-Geranylgeranyl diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cis,6-trans,10-trans-geranylgeranyl diphosphate is a geranylgeranyl diphosphate. It has a role as a human metabolite and a mouse metabolite. It is a conjugate acid of a 2-cis,6-trans,10-trans-geranylgeranyl diphosphate(3-).
trans, trans, cis-Geranylgeranyl diphosphate, also known as geranylneryl diphosphate, belongs to the class of organic compounds known as acyclic diterpenoids. These are diterpenoids (compounds made of four consecutive isoprene units) that do not contain a cycle. trans, trans, cis-Geranylgeranyl diphosphate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, trans, trans, cis-geranylgeranyl diphosphate is primarily located in the membrane (predicted from logP) and cytoplasm.
Aplicaciones Científicas De Investigación
Enzymatic Processes and Biosynthesis
Geranylgeranyl Diphosphate Synthase Activities : Studies show the presence of two different geranylgeranyl diphosphate (GGPP) synthase activities in rat tissues, one cytosolic and one membrane-associated, involved in isoprenoid biosynthesis and protein prenylation (Ericsson et al., 1993).
Cyclization Processes : The cyclization of geranylgeranyl diphosphate to fusicoccadiene involves a transannular proton transfer process, impacting the biosynthesis of certain compounds (Toyomasu et al., 2009).
Role in Cellular Activity
Production in Rat Tissues : The cytosolic fractions from various rat tissues, such as liver and brain, are capable of synthesizing the trans,trans,trans-isomer of geranylgeranyl diphosphate, indicating its importance in cellular functions (Runquist et al., 1992).
Temperature-dependent Modulation : The enzyme farnesyl diphosphate/geranylgeranyl diphosphate synthase from hyperthermophilic archaea demonstrates temperature-dependent modulation, influencing membrane composition in cells (Fujiwara et al., 2004).
Prenylation and Isomer Formation
Diterpene Synthesis : Geranylgeranyl diphosphate is utilized in the stereoselective biosynthesis of diterpenoid scaffolds, such as in the production of cis-trans-clerodienyl diphosphate by diterpene synthase (Pelot et al., 2018).
Synthesis of Stable Analogues : The synthesis of stable analogues of geranylgeranyl diphosphate shows its significance in the study of protein transferase inhibition (Minutolo et al., 2006).
Fluorescence-based Assays
- Fluorescent Analogue Development : Development of a fluorescent farnesyl diphosphate analogue provides a method to monitor the activities of trans-prenyltransferases like geranylgeranyl diphosphate synthase (Teng et al., 2016).
Plant-based Studies
- Plant cis-Prenyltransferase Analysis : The first plant cis-prenyltransferase from Arabidopsis thaliana has been isolated, showing its role in polyisoprenoid biosynthesis in plants (Oh et al., 2000).
Additional Applications
- Role in Echinocystis macrocarpa : The biosynthesis of trans-geranylgeranyl pyrophosphate in the endosperm of Echinocystis macrocarpa suggests its involvement in the formation of certain cyclic diterpenes like (−)-kaurene (Oster & West, 1968).
Propiedades
Nombre del producto |
2-cis,6-trans,10-trans-Geranylgeranyl diphosphate |
|---|---|
Fórmula molecular |
C20H36O7P2 |
Peso molecular |
450.4 g/mol |
Nombre IUPAC |
phosphono [(2Z,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl] hydrogen phosphate |
InChI |
InChI=1S/C20H36O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/b18-11+,19-13+,20-15- |
Clave InChI |
OINNEUNVOZHBOX-KWBDAJKESA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C\COP(=O)(O)OP(=O)(O)O)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2S,3R)-3-(3,4-dichlorophenyl)-2-bicyclo[2.2.2]octanyl]-N,N-dimethylmethanamine](/img/structure/B1237432.png)
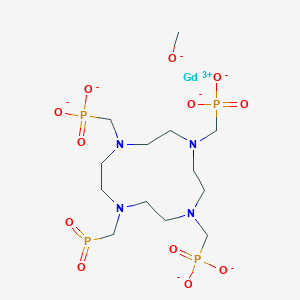

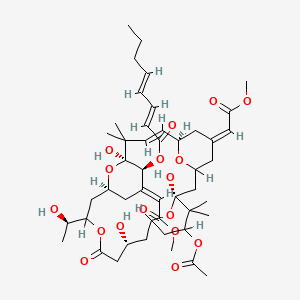

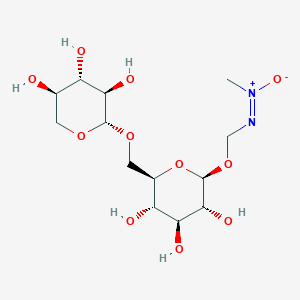
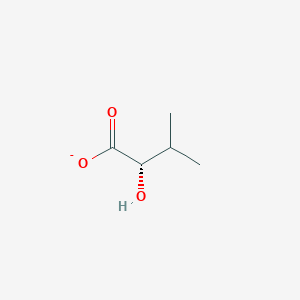
![5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B1237444.png)

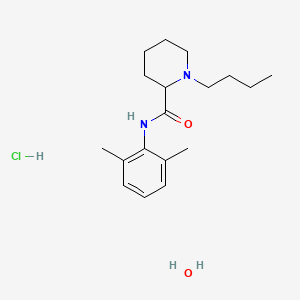

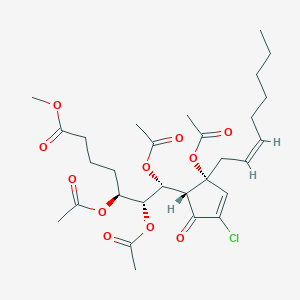
![4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1237453.png)
